molecular formula C8H9F2NO B1399678 2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol CAS No. 780769-39-3

2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol

Cat. No. B1399678
M. Wt: 173.16 g/mol
InChI Key: SDJOKFADRDTWOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol, or DMPE for short, is a heterocyclic compound with a wide range of applications in the scientific research community. It is a versatile compound that can be used as a reagent, catalyst, or reactant in a variety of reactions. DMPE is also a useful tool in biochemical and physiological studies due to its unique properties.

Scientific Research Applications

  • Protecting Group for Carboxylic Acids : 2-(Pyridin-2-yl)ethanol, a related compound, has been identified as an effective protecting group for methacrylic acid. It can be selectively removed after polymerization either chemically under alkaline conditions or thermally at temperatures at or above 110°C. This property makes it valuable for polymer chemistry applications (Elladiou & Patrickios, 2012).

  • Synthesis of Pyrazole Derivatives : In another study, the synthesis of new trihalomethylated and non-symmetrical substituted 2-(1H-pyrazolyl)-5-(1H-pyrazolylcarbonyl)pyridines was reported, highlighting the chemical versatility and reactivity of pyridine derivatives in creating complex molecules (Bonacorso et al., 2009).

  • Structural Characterization in Chemistry : The structural characterization of various compounds, such as the reaction of 2-hydroxyethylhydrazine with trifluoromethyl-β-diketone, has been investigated to understand the formation and properties of complex molecules (Montoya et al., 2007).

  • Crystal Structure Analysis : The crystal structure of zinc complexes with pyridine derivatives has been studied to understand their molecular geometry and potential applications in materials science (Wang et al., 2014).

  • Magnetic Relaxation in Lanthanide Complexes : The use of Schiff base ligands, including pyridine derivatives, in lanthanide(iii) complexes has been explored for their potential in magnetic relaxation, which is critical for applications in magnetic resonance imaging (MRI) and other technologies (Zhang et al., 2016).

  • Synthesis of Trifluoromethyl Ethers : The synthesis of trifluoromethyl ethers and difluoro(methylthio)methyl ethers from dithiocarbonates highlights the broad reactivity and applications of fluorinated pyridine derivatives (Inoue et al., 2015).

properties

IUPAC Name

2,2-difluoro-2-(5-methylpyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-6-2-3-7(11-4-6)8(9,10)5-12/h2-4,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJOKFADRDTWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol

Synthesis routes and methods

Procedure details

To a solution of difluoro-(5-methyl-pyridin-2-yl)-acetic acid ethyl ester (10.5 g, 0.05 mol), as prepared in the previous step, in EtOH (98 mL) cooled to 0° C. was added NaBH4 (3.7 g, 0.098 mol, 2×). After 3 h the reaction was carefully quenched with saturated NH4Cl (100 mL) and partitioned with EtOAc (200 mL). The organic phase was dried over Na2SO4 and concentrated in vacuo to afford the product as a white solid (8.5 g, 0.05 mol, 100% crude yield). 1H NMR (300 Hz, CDCl3) δ 8.43 (s, 1H), 7.66 (m, 2H), 4.22 (t, J=12.3 Hz), 2.41 (s, 1H); LC/MS (m/z) [M+1]+ 174.1 (calculated for C8H10F2NO, 174.2).
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
98 mL
Type
solvent
Reaction Step One
Name
Quantity
3.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol
Reactant of Route 2
2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol
Reactant of Route 3
Reactant of Route 3
2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol
Reactant of Route 4
2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol
Reactant of Route 5
2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol
Reactant of Route 6
2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol

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